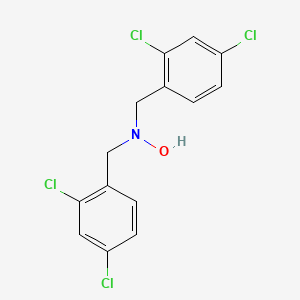

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOJEGLSMUGXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634503 | |

| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51850-95-4 | |

| Record name | 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51850-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bisz-(2,4-diklór-benzil)-hidroxilamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for N,n Bis 2,4 Dichlorobenzyl Hydroxylamine

General Principles of Hydroxylamine (B1172632) Synthesis

The formation of hydroxylamines, a class of compounds containing a nitrogen atom bonded to a hydroxyl group, can be achieved through several primary synthetic routes. These methods provide the foundational chemistry for constructing substituted hydroxylamines like N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Oxidation of Amine Precursors

The oxidation of secondary amines is a direct and common method for preparing N,N-disubstituted hydroxylamines. tandfonline.com This transformation involves the careful introduction of an oxygen atom onto the nitrogen of a secondary amine. A variety of oxidizing agents can be employed, each with its own advantages regarding selectivity and reaction conditions.

Common oxidizing agents include:

Peroxides : Hydrogen peroxide, in the presence of catalysts like titanium-silicalite, can effectively oxidize dialkylamines. google.com Benzoyl peroxide is another classic reagent, though it often results in an O-benzoylated intermediate that requires a subsequent hydrolysis step to yield the free hydroxylamine. tandfonline.com

Dimethyldioxirane (DMDO) : This reagent offers a simple, one-step, high-yield process for the oxidation of secondary amines to hydroxylamines under mild conditions. tandfonline.com

Oxone : Supported on silica (B1680970) gel or alumina, Oxone can selectively oxidize secondary amines to their corresponding hydroxylamines. researchgate.net

Task-Specific Ionic Liquids : Choline peroxydisulfate (B1198043) has been demonstrated as an effective oxidizing agent that allows for high selectivity and operational simplicity under green reaction conditions. organic-chemistry.org

A key challenge in this approach is preventing over-oxidation. The hydroxylamine product can be further oxidized to a nitrone, especially if an α-hydrogen is present. uomustansiriyah.edu.iqresearchgate.net Therefore, controlling the stoichiometry of the oxidant and the reaction conditions is crucial for achieving a high yield of the desired hydroxylamine. tandfonline.com

| Oxidizing Agent | Key Features | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide/Titanium-Silicalite | Catalytic, improved efficiency | Aqueous solution, controlled temperature google.com |

| Dimethyldioxirane (DMDO) | High yield, mild conditions, one-step | Acetone solvent, low temperature tandfonline.com |

| Choline Peroxydisulfate | Green chemistry, high selectivity | Ionic liquid medium organic-chemistry.org |

| Benzoyl Peroxide | Classic method, forms O-benzoyl intermediate | Two steps: oxidation followed by hydrolysis tandfonline.com |

Reduction of Nitro Compounds

The reduction of nitro compounds offers another pathway to hydroxylamines. This method is particularly useful for preparing aryl hydroxylamines from readily available nitroaromatics. wikipedia.org The reaction involves the partial reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH). Complete reduction leads to the formation of primary amines, so careful selection of reagents and control of reaction conditions are necessary to isolate the hydroxylamine intermediate. thieme-connect.de

Several reducing systems have been developed for this selective transformation:

Metals in Neutral or Acidic Media : Zinc dust in the presence of aqueous ammonium (B1175870) chloride or iron in acidic media can be used to reduce nitro compounds to hydroxylamines. wikipedia.orgresearchgate.net

Catalytic Hydrogenation : This method can be selective for hydroxylamine formation when specific catalysts and conditions are used. For example, rhodium on carbon with hydrazine (B178648) monohydrate or Raney nickel and hydrazine at low temperatures have been successfully employed for the synthesis of aryl hydroxylamines. wikipedia.org The use of an Ag/TiO₂ catalyst with ammonia-borane (NH₃BH₃) has also been shown to be highly effective for producing N-aryl hydroxylamines. nih.gov

Hydrides : While powerful reducing agents like lithium aluminum hydride typically reduce nitro groups completely to amines, other hydrides can be more selective. wikipedia.org For instance, diborane (B8814927) can be used to reduce aliphatic nitro compounds to the corresponding hydroxylamines. wikipedia.org

Nucleophilic Substitution Reactions Involving Hydroxylamine

Hydroxylamine (NH₂OH) is a bifunctional nucleophile, capable of reacting through either its nitrogen or oxygen atom. organic-chemistry.org In substitution reactions with electrophiles like alkyl halides, the more nucleophilic nitrogen atom typically attacks, leading to N-substituted hydroxylamines. wikipedia.orgcardiff.ac.uk

This approach is fundamental for synthesizing N-alkylated and N,N-dialkylated hydroxylamines. The reaction proceeds via a standard Sₙ2 mechanism where the hydroxylamine nitrogen displaces a leaving group on an alkyl substrate.

R-X + NH₂OH → R-NHOH + HX

To synthesize a disubstituted product like this compound, the reaction can be performed with two equivalents of the alkylating agent. A base is typically added to neutralize the acid (HX) generated during the reaction, which would otherwise protonate the starting hydroxylamine, rendering it non-nucleophilic. A challenge in this method is controlling the degree of alkylation to avoid the formation of trialkylamine oxides. wikipedia.org

O-Alkylation and N-Alkylation Approaches for Substituted Hydroxylamines

The synthesis of substituted hydroxylamines often requires selective alkylation at either the nitrogen or oxygen atom.

N-Alkylation : As mentioned, direct reaction of hydroxylamine or an N-monosubstituted hydroxylamine with an alkylating agent generally results in N-alkylation due to the higher nucleophilicity of the nitrogen atom. wikipedia.org Transition metal catalysis, using palladium or copper complexes, has expanded the scope of this reaction to include the N-arylation of hydroxylamines with aryl halides. organic-chemistry.org

O-Alkylation : Selective O-alkylation is more challenging and typically requires a multi-step approach. The hydroxyl group of an N-protected hydroxylamine is less acidic than that of an alcohol, so a strong base like sodium hydride is often needed to deprotonate the oxygen, forming an alkoxide. This intermediate can then react with an alkyl halide to form the O-alkylated product. wikipedia.org An alternative strategy involves reacting an alcohol with an N-protected hydroxylamine derivative under Mitsunobu conditions or by first converting the alcohol to a better leaving group, such as a mesylate, and then reacting it with the N-protected hydroxylamine. thieme-connect.com Following O-alkylation, the N-protecting group is removed to yield the final O-substituted hydroxylamine. thieme-connect.comorganic-chemistry.org

Specific Synthesis of this compound

While a specific, documented synthesis pathway for this compound is not widely published in readily available literature, its structure suggests logical preparative strategies based on the general principles outlined above. A highly plausible method is the reductive amination of 2,4-dichlorobenzaldehyde (B42875) in the presence of hydroxylamine. A patented process describes the single-step preparation of symmetrical N,N-dihydrocarbylhydroxylamines by reacting an aldehyde with hydroxylamine hydrochloride in an alcoholic solvent under hydrogen pressure with a hydrogenation catalyst (e.g., platinum on carbon). google.com

Applying this methodology, 2,4-dichlorobenzaldehyde would react with hydroxylamine, likely forming an oxime intermediate, which is then reductively coupled with another molecule of the aldehyde to form the target N,N-disubstituted hydroxylamine.

Another viable route is the direct N,N-dialkylation of hydroxylamine using two equivalents of a 2,4-dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl bromide or chloride). cymitquimica.com This nucleophilic substitution reaction would require a base to scavenge the generated acid.

Exploration of Precursor Synthesis, including 2,4-Dichlorobenzyl Moieties

The successful synthesis of the target compound relies on the availability of its key precursors, namely the 2,4-dichlorobenzyl moiety, which can be sourced from 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide.

Synthesis of 2,4-Dichlorobenzyl Chloride: This precursor can be synthesized via several routes:

From 2,4-Dichlorotoluene (B165549) : The free-radical chlorination of 2,4-dichlorotoluene is a common industrial method. The reaction is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) and carried out at elevated temperatures. patsnap.com

From 2,4-Dichlorobenzyl Alcohol : The alcohol can be converted to the chloride by reacting it with a chlorinating agent such as phosphorus trichloride (B1173362) in a solvent like dichloromethane. chemicalbook.com

Synthesis of 2,4-Dichlorobenzyl Bromide: This analog is often prepared from the corresponding alcohol:

From 2,4-Dichlorobenzyl Alcohol : Reaction with phosphorus tribromide in a solvent like toluene (B28343) provides a direct conversion to 2,4-dichlorobenzyl bromide. chemicalbook.com Another method involves reacting the alcohol with triphenylphosphine (B44618) and a bromine source like ethyl α,α-diacetoacetate in dichloroethane. chemicalbook.com

| Precursor | Starting Material | Reagents | Method Type |

|---|---|---|---|

| 2,4-Dichlorobenzyl Chloride | 2,4-Dichlorotoluene | Cl₂, AIBN, light patsnap.com | Free-Radical Halogenation |

| 2,4-Dichlorobenzyl Alcohol | PCl₃, DMF chemicalbook.com | Nucleophilic Substitution | |

| 2,4-Dichlorobenzyl Bromide | 2,4-Dichlorobenzyl Alcohol | PBr₃ chemicalbook.com | Nucleophilic Substitution |

| 2,4-Dichlorobenzyl Alcohol | PPh₃, Ethyl α,α-diacetoacetate chemicalbook.com | Appel-type Reaction |

Detailed Reaction Pathways for the Formation of the Chemical Compound

The synthesis of this compound, a symmetrically substituted hydroxylamine, is primarily achieved through reductive amination. This pathway involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. The process can be conceptualized as a multi-step reaction sequence that is often performed in a single reaction vessel.

A prevalent method for preparing symmetrical N,N-dihydrocarbylhydroxylamines involves the direct reaction of an aldehyde with hydroxylamine hydrochloride. google.com The reaction proceeds in an alcoholic solvent under a hydrogen atmosphere with a hydrogenation catalyst. google.com The key steps in this pathway are:

Oxime Formation: Initially, 2,4-dichlorobenzaldehyde reacts with hydroxylamine (NH₂OH) to form the corresponding oxime, 2,4-dichlorobenzaldehyde oxime. This is a condensation reaction where a molecule of water is eliminated.

Reductive Alkylation: The oxime intermediate is then reduced in situ. The reduction of the C=N bond can lead to the formation of a primary hydroxylamine, N-(2,4-dichlorobenzyl)hydroxylamine. This species can then react with a second molecule of 2,4-dichlorobenzaldehyde via another reductive amination step to yield the final N,N-disubstituted product. google.comnih.gov

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature Regimes, Reagent Stoichiometry)

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.

Solvent Systems: The choice of solvent significantly influences reaction kinetics and solubility of reagents. For the reductive amination of aldehydes with hydroxylamine, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are commonly preferred. google.com These solvents are effective at dissolving both the hydroxylamine salt and the aldehyde starting material.

Temperature Regimes: Many reductive amination reactions for the synthesis of hydroxylamines can be carried out at room temperature, which is advantageous for energy efficiency and for preventing the degradation of sensitive reagents or products. google.com In some cases, moderate heating may be employed to increase the reaction rate, but this must be carefully controlled to avoid side reactions.

Reagent Stoichiometry: The molar ratio of the reactants is a key parameter. Typically, a slight excess of the aldehyde may be used to ensure the complete conversion of hydroxylamine. For symmetrical N,N-dialkylhydroxylamines, the reaction consumes two equivalents of aldehyde for every one equivalent of hydroxylamine hydrochloride. google.com The quantity of the reducing agent and catalyst must also be carefully controlled to ensure efficient and selective reduction without leading to over-reduction of the hydroxylamine N-O bond.

Below is a table summarizing key parameters for optimization.

Table 1: Optimization of Reaction Conditions

| Parameter | Variable | Considerations |

|---|---|---|

| Solvent | Alcohols (e.g., Methanol, Ethanol) | Good solubility for reactants; facilitates hydrogenation. |

| Aprotic Solvents (e.g., THF, Dioxane) | May be used with specific reducing agents. | |

| Temperature | Room Temperature | Energy efficient; minimizes side reactions. google.com |

| Elevated Temperature | Can increase reaction rate but risks by-product formation. | |

| Stoichiometry | Aldehyde:Hydroxylamine Ratio | Typically 2:1 for symmetrical products. google.com |

| Reducing Agent/Catalyst Amount | Must be sufficient for complete conversion but optimized to prevent over-reduction. | |

| Catalyst | Platinum on Carbon (Pt/C) | Effective for catalytic hydrogenation. google.com |

| Palladium on Carbon (Pd/C) | Alternative catalyst for hydrogenation. | |

| Reducing Agent | Hydrogen Gas | Used in catalytic hydrogenation. google.com |

Application of Advanced Synthetic Techniques (e.g., One-Pot Syntheses, Microwave-Assisted Methods)

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the adoption of advanced techniques.

Microwave-Assisted Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. researchgate.netmdpi.com This is due to the efficient and rapid heating of the reaction mixture. For the synthesis of nitrogen-containing compounds, microwave methods have been shown to improve yields and simplify experimental procedures, often under solvent-free conditions. researchgate.netarkat-usa.org While a specific microwave-assisted synthesis for this compound is not detailed in the literature, the principles are broadly applicable to this class of reactions, offering a potential route for process intensification. rsc.org

Purification and Isolation Protocols for the Chemical Compound

Following synthesis, a robust purification strategy is necessary to isolate this compound in high purity. This typically involves a combination of extraction, chromatography, and crystallization.

Chromatographic Separation Methodologies

Column chromatography is a standard and effective technique for purifying organic compounds. For this compound, a silica gel stationary phase would be employed. The crude reaction mixture is first concentrated and then loaded onto the column. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase, allowing for the isolation of the desired product from unreacted starting materials and by-products.

Crystallization Techniques for High Purity

Crystallization is the final step to obtain a highly pure, solid product. The fractions from chromatography containing the product are combined and the solvent is evaporated. The resulting solid is then dissolved in a minimum amount of a suitable hot solvent or solvent mixture. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals. google.com Impurities tend to remain in the solution (mother liquor). The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The formation of a hydrochloride salt can sometimes facilitate the crystallization process. google.com

Sustainable Chemistry Considerations in the Synthesis of Hydroxylamine Derivatives

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including hydroxylamine derivatives. Key considerations include the reduction of hazardous waste, use of renewable feedstocks, and improvement of energy efficiency.

Recent breakthroughs have demonstrated the sustainable synthesis of hydroxylamine itself directly from ambient air and water. cas.cnrepec.org This plasma-electrochemical cascade pathway (PECP) involves plasma nitrogen fixation to produce nitric acid, which is then electrocatalytically reduced to hydroxylamine. cas.cnrepec.org Such a process, powered by renewable electricity, could provide a green starting material for the synthesis of derivatives like this compound, drastically reducing the environmental footprint compared to traditional methods that rely on ammonia (B1221849). repec.org

Further green considerations in the synthesis of hydroxylamine derivatives include:

Catalysis: Employing catalytic reduction methods (e.g., catalytic hydrogenation) is preferable to stoichiometric reducing agents, as catalysts are used in small amounts and can be recycled, minimizing waste. google.com

Atom Economy: One-pot syntheses improve atom economy by reducing the number of synthetic and purification steps. google.com

Energy Efficiency: Using microwave-assisted synthesis can significantly reduce energy consumption due to shorter reaction times. nih.govresearchgate.net Similarly, conducting reactions at ambient temperature is more energy-efficient than processes requiring heating. google.com

Solvent Choice: The selection of environmentally benign solvents or, where possible, the use of solvent-free reaction conditions is a core principle of sustainable chemistry. researchgate.netorganic-chemistry.org

By integrating these sustainable practices, the synthesis of this compound and other hydroxylamine derivatives can be made more environmentally friendly.

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations

Inherent Reactivity of the N-O Bond in Hydroxylamine (B1172632) Systems

The N-O σ bond is a defining feature of hydroxylamines, possessing a relatively low bond dissociation energy that renders it susceptible to cleavage under various conditions. mdpi.com This inherent weakness is a consequence of the repulsion between the lone pairs of electrons on the adjacent, highly electronegative nitrogen and oxygen atoms. This electronic environment not only facilitates bond breaking but also endows hydroxylamines with a versatile and nuanced reactivity profile, allowing them to function as either nucleophiles or electrophiles depending on the reaction environment and substitution pattern.

Homolytic cleavage , or homolysis, involves the symmetrical breaking of the N-O bond, where each atom retains one of the bonding electrons. youtube.com This process, often initiated by heat or UV light, results in the formation of two radical species: an aminyl radical (R₂N•) and a hydroxyl radical (•OH). For instance, copper-catalyzed reactions of certain hydroxylamine derivatives are proposed to proceed via a homolytic cleavage of the N-O bond to generate an imine radical intermediate. mdpi.com

Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the bond, where one atom retains the entire pair of bonding electrons. maricopa.edu This results in the formation of ions. Depending on which atom retains the electrons, two outcomes are possible:

Formation of an aminyl cation (R₂N⁺) and a hydroxide (B78521) anion (OH⁻).

Formation of a nitrenium-like species and an alkoxide or, more commonly, the departure of a good leaving group attached to the oxygen, which makes the nitrogen atom electrophilic.

The following table provides a comparative analysis of these two cleavage pathways.

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

| Bond Breaking | Symmetrical: each atom receives one electron. youtube.com | Asymmetrical: one atom receives both electrons. maricopa.edu |

| Products | Two neutral radical species (e.g., aminyl and hydroxyl radicals). maricopa.edu | A cation and an anion. maricopa.edu |

| Notation | Represented by single-barbed "fishhook" arrows. youtube.com | Represented by a double-barbed "curly" arrow. maricopa.edu |

| Initiation | Typically requires energy input like heat (Δ) or light (hν); can be catalyzed by transition metals. mdpi.commaricopa.edu | Often occurs in polar solvents and can be facilitated by the presence of substituents that stabilize ionic intermediates. |

| Example Intermediate | (C₇H₅Cl₂)₂N• (Aminyl Radical) | (C₇H₅Cl₂)₂N⁺ (Aminyl Cation) |

The unique electronic structure of the hydroxylamine functional group allows it to exhibit ambident reactivity, functioning as either a nucleophile or an electrophile. researchgate.net

Hydroxylamines as Nucleophiles: With lone pairs of electrons on both the nitrogen and oxygen atoms, hydroxylamines can act as potent nucleophiles. researchgate.net The nitrogen atom, being less electronegative than oxygen, is generally the more nucleophilic center and readily attacks electrophilic carbons. nih.gov For example, N,N-dialkylhydroxylamines react with alkylating agents, such as alkyl halides, primarily at the nitrogen atom. google.com However, the oxygen atom can also act as a nucleophile, particularly when the electrophilic center is "harder," as seen in reactions with sulfinyl chlorides or phosphate (B84403) esters.

Hydroxylamines as Electrophiles: Conversely, hydroxylamine derivatives can be rendered electrophilic. This is typically achieved by attaching an electron-withdrawing group to the oxygen atom, transforming it into a good leaving group. O-acyl and O-sulfonyl hydroxylamines are prominent examples of electrophilic aminating reagents. mdpi.comnih.gov In these systems, the nitrogen atom becomes susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and arenes. wiley-vch.dersc.orgnih.gov This mode of reactivity is highly valuable for the direct introduction of amino groups into organic molecules. rsc.orgnih.gov

The table below summarizes the dual reactive nature of hydroxylamine systems.

| Role | Reactive Center | Description | Example Reaction |

| Nucleophile | Nitrogen | The nitrogen lone pair attacks an electrophilic carbon. This is the most common nucleophilic behavior. google.com | Alkylation with 2,4-dichlorobenzyl chloride. |

| Nucleophile | Oxygen | The oxygen lone pair attacks a "hard" electrophile like sulfur or phosphorus. | Reaction with sulfinyl chlorides to form O-sulphinylated intermediates. |

| Electrophile | Nitrogen | An electron-withdrawing group on the oxygen makes the N-O bond weak and the nitrogen atom electrophilic. mdpi.comnih.gov | Copper-catalyzed amination of Grignard reagents using O-acyl hydroxylamines. wiley-vch.de |

Mechanistic Insights into the Formation of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the literature, its formation can be understood by examining the established synthesis routes for N,N-dialkylhydroxylamines. Common methods include the direct alkylation of hydroxylamine or the controlled oxidation of the corresponding secondary amine, bis(2,4-dichlorobenzyl)amine. google.comgoogle.com

Computational chemistry provides valuable insights into the plausible intermediates and transition states involved in hydroxylamine synthesis. For a formation pathway involving the direct alkylation of hydroxylamine with 2,4-dichlorobenzyl chloride, the reaction would proceed via a standard Sₙ2 mechanism.

The key steps would involve:

Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

Transition State: A trigonal bipyramidal transition state is formed, where the N-C bond is partially formed and the C-Cl bond is partially broken.

Product Formation: The chloride ion is expelled, leading to the formation of N-(2,4-dichlorobenzyl)hydroxylamine. This process is then repeated with a second molecule of the alkylating agent to yield the final N,N-disubstituted product.

Theoretical models of related reactions, such as the formation of amidoximes from nitriles and hydroxylamine, have been used to map out reaction pathways and calculate the activation energies of transition states, confirming the favorability of certain mechanistic routes over others. These studies underscore the importance of solvent effects and the potential for multiple competing pathways, including rearrangements and the formation of various charged intermediates.

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution in chemical reactions with competing pathways. wikipedia.org A reaction is under kinetic control if the product ratio is determined by the relative rates of formation, favoring the product that forms fastest (i.e., via the lowest activation energy barrier). libretexts.orglibretexts.org Conversely, a reaction is under thermodynamic control if the system reaches equilibrium, and the product ratio is determined by the relative stabilities of the products, favoring the most stable product. masterorganicchemistry.comopenstax.org

In the synthesis of this compound, these concepts can be particularly relevant in two scenarios:

Alkylation of Hydroxylamine: As an ambident nucleophile, hydroxylamine can undergo alkylation at either the nitrogen or the oxygen atom. N-alkylation is generally the faster process, making the N-alkylated product the kinetic product. The O-alkylated product may be more thermodynamically stable in some cases, but the high activation barrier for the reverse reaction often means the kinetic product is the one isolated, especially under mild conditions. Reaction conditions such as temperature, solvent, and the nature of the base can be manipulated to favor one product over the other. Low temperatures typically favor the kinetic product. libretexts.org

Oxidation of Bis(2,4-dichlorobenzyl)amine: The direct oxidation of a secondary amine to a hydroxylamine must be carefully controlled to prevent over-oxidation. The desired hydroxylamine is an intermediate on the pathway to other oxidation products like nitrones. Using mild oxidants and controlling the stoichiometry and temperature are forms of kinetic control, aiming to stop the reaction at the desired hydroxylamine stage before it can proceed to the more thermodynamically stable, higher oxidation state products. nih.gov

Chemical Transformations of this compound

N,N-disubstituted hydroxylamines are versatile synthetic intermediates that undergo several characteristic transformations. The most significant of these is oxidation to form nitrones.

Oxidation to Nitrones: The oxidation of N,N-disubstituted hydroxylamines is one of the most direct and efficient methods for synthesizing nitrones. chimia.chresearchgate.net This transformation can be accomplished using a wide array of oxidizing agents under mild conditions. chimia.ch this compound can be oxidized to yield the corresponding nitrone, N-(2,4-dichlorobenzylidene)-2,4-dichlorobenzylamine N-oxide.

This reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from an alpha-carbon of one of the benzyl (B1604629) substituents. The choice of oxidant can influence the efficiency and selectivity of the reaction, especially in cases where the two N-substituents are not identical. acs.org

The table below lists several reagents commonly employed for this oxidative transformation.

| Oxidizing Agent | Typical Conditions | Reference |

| Hypervalent Iodine (e.g., IBX) | Room temperature, various solvents (e.g., DMSO, THF) | acs.orgnih.gov |

| Mercury(II) Oxide (HgO) | Room temperature or gentle heating | chimia.ch |

| Manganese Dioxide (MnO₂) | Room temperature, typically in chlorinated solvents | chimia.ch |

| s-Tetrazine (Photocatalyst) | Green light irradiation, O₂ atmosphere, TFE solvent | thieme-connect.com |

| Bismuth Compounds (e.g., Ph₃BiCO₃) | Room temperature, CHCl₃ | researchgate.net |

Other Transformations: Beyond oxidation, N,N-dialkylhydroxylamines can participate in other reactions. For example, they can react with strained alkynes in a bioorthogonal retro-Cope elimination reaction. nih.gov They also undergo reactions with sulfinyl chlorides, which proceed through an initial O-sulphinylated intermediate that can rearrange via a homolytic mechanism involving an aminyl radical. Furthermore, they can be used in hydroamination reactions with alkynes to form enamine N-oxides. researchgate.net

Reactions Involving the Hydroxylamine Nitrogen Atom

The nitrogen atom in N,N-disubstituted hydroxylamines, including this compound, is nucleophilic and can participate in several key transformations, most notably oxidation.

Oxidation to Nitrones: One of the most characteristic reactions of N,N-disubstituted hydroxylamines is their oxidation to form nitrones. researchgate.net This transformation is a direct and efficient method for accessing these valuable synthetic intermediates. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) being particularly effective, offering high efficiency and simple, user-friendly procedures. acs.org

The general mechanism involves the removal of the hydrogen atom from the hydroxyl group and an electron from the nitrogen, leading to the formation of a nitrogen-oxygen double bond. For this compound, this reaction would yield the corresponding N-(2,4-dichlorobenzyl)-C-(2,4-dichlorophenyl)nitrone.

Table 1: Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones

| Oxidizing Agent | Typical Conditions | Product | General Observations |

|---|---|---|---|

| Hypervalent Iodine (e.g., IBX) | Organic solvent (e.g., CHCl₃), room temperature | Nitrone | High efficiency and regioselectivity. acs.org |

| Mercury(II) oxide (HgO) | Dichloromethane, room temperature | Nitrone | A classic, though less environmentally friendly, method. |

Reactions Involving the Hydroxylamine Oxygen Atom

The oxygen atom of the hydroxylamine group is also a site of reactivity, primarily acting as a nucleophile in alkylation and acylation reactions.

O-Alkylation and O-Acylation: The hydroxyl group can be deprotonated by a base to form an alkoxide, which can then react with electrophiles such as alkyl halides or acyl chlorides. O-acylated N,N-disubstituted hydroxylamines are of particular interest as they can function as electrophilic nitrogen sources in various synthetic procedures. nih.gov For instance, O-benzoyl-N,N-disubstituted hydroxylamines can be prepared from secondary amines, which are precursors to the corresponding hydroxylamines. nih.gov This functionalization is a key step in activating the hydroxylamine for further transformations, including palladium-catalyzed cyclizations. nih.gov

Table 2: Representative Reactions at the Hydroxylamine Oxygen

| Reaction Type | Reagent | Product | Significance |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (R'-X) + Base | N,N,O-Trisubstituted Hydroxylamine (R₂N-OR') | Synthesis of more complex hydroxylamine derivatives. lookchem.com |

| O-Acylation | Acyl Chloride (R'COCl) + Base | O-Acyl-N,N-disubstituted Hydroxylamine (R₂N-OCOR') | Creates an electrophilic nitrogen source for amination reactions. nih.gov |

Transformations at the Dichlorobenzyl Moieties (e.g., Aromatic Functionalization)

The two 2,4-dichlorobenzyl rings on this compound are aromatic and can undergo electrophilic aromatic substitution. The chlorine atoms are deactivating but ortho-, para-directing groups. In a 2,4-disubstituted ring, the directing effects of the two chlorine atoms influence the position of further substitution.

Further functionalization would likely occur at the C5 or C6 positions, which are ortho or para to one of the existing chlorine atoms and meta to the other. Steric hindrance from the bulky benzyl group attached to the nitrogen would also play a significant role in determining the regioselectivity of the reaction. Directed metalation strategies could also be employed to achieve functionalization at specific C-H bonds. nih.gov

Table 3: Potential Aromatic Functionalization Reactions

| Reaction Type | Reagents | Potential Product Position(s) | Considerations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 or C6 | Harsh conditions may affect the hydroxylamine group. |

| Halogenation | Br₂, FeBr₃ | C5 or C6 | Further polyhalogenation is possible. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 | Highly deactivated ring makes this reaction challenging. |

Cyclization Reactions Leading to Heterocyclic Systems

The hydroxylamine moiety can be a key component in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. acs.org These cyclization reactions can be either intramolecular, where the hydroxylamine attacks another functional group within the same molecule, or intermolecular.

For instance, intramolecular aza-Michael additions can lead to the formation of isoxazolidines and tetrahydro-1,2-oxazines. acs.org The specific heterocyclic system formed depends on the length and nature of the tether connecting the hydroxylamine to the Michael acceptor. Palladium-catalyzed cyclizations of O-acylated hydroxylamines are also a powerful method for constructing N-heterocycles. nih.gov While specific examples involving this compound are not prevalent in the literature, the general principles suggest its potential as a precursor for such heterocyclic frameworks, potentially through derivatization to introduce the necessary reactive partners.

Table 5: Examples of Cyclization Reactions to Form Heterocycles

| Reaction Type | Precursor | Heterocyclic Product | Driving Force/Catalyst |

|---|---|---|---|

| Intramolecular aza-Michael Addition | Hydroxylamine with tethered alkene/alkyne | Isoxazolidine, Tetrahydro-1,2-oxazine | Intramolecular nucleophilic attack. acs.org |

| 1,3-Dipolar Cycloaddition | Nitrone (from hydroxylamine oxidation) | Isoxazolidine | Reaction with an alkene. researchgate.net |

| Silver-catalyzed Allene (B1206475) Cyclization | Hydroxylamine with an allene moiety | Isoxazolidine | Ag(I) catalysis. acs.org |

Based on a comprehensive search of publicly available scientific databases and literature, the specific experimental spectroscopic data required to generate a detailed article on "this compound," as per the requested outline, is not available.

The instructions necessitate a thorough and scientifically accurate article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound," including detailed data for ¹H NMR, ¹³C NMR, 2D NMR techniques, and High-Resolution Mass Spectrometry.

Despite extensive searches for this specific compound, no published experimental data for its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), or HRMS analysis could be located. While information on related but structurally distinct compounds is available, the strict adherence to the specified subject, "this compound," as mandated by the instructions, precludes the use of such data.

Therefore, without the foundational experimental data, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified section and subsection. The creation of data tables and the discussion of detailed research findings are contingent on the availability of this primary data.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, the IR spectrum would exhibit a series of absorption bands corresponding to the vibrations of its specific chemical bonds. The hydroxyl (-OH) group attached to the nitrogen atom would give rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The N-O stretching vibration is expected to appear in the 950-1100 cm⁻¹ range.

The presence of the dichlorinated benzene (B151609) rings would be confirmed by several characteristic peaks. The C-H stretching vibrations of the aromatic rings typically occur above 3000 cm⁻¹, while the C=C stretching vibrations within the rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene rings can be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range. The C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The methylene (B1212753) (-CH₂-) groups linking the benzyl (B1604629) moieties to the nitrogen atom would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and scissoring (bending) vibrations near 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Hydroxylamine (B1172632) (N-O) | N-O Stretch | 950-1100 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |

| Methylene (-CH₂-) | C-H Bend (Scissoring) | ~1465 |

| Dichlorobenzyl | C-Cl Stretch | 600-800 |

X-ray Diffraction Crystallography for Solid-State Molecular Structure

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a definitive solid-state molecular structure of this compound, assuming a suitable single crystal can be grown. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density distribution within the crystal lattice.

From this data, a detailed molecular model can be constructed, revealing crucial structural parameters such as bond lengths, bond angles, and torsion angles. For this compound, this would include the precise geometry of the central hydroxylamine core, the orientation of the two 2,4-dichlorobenzyl groups relative to each other, and the conformation of the entire molecule in the solid state. Furthermore, the crystallographic data would provide information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and π-π stacking interactions between the aromatic rings.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1492.1 |

| Z | 4 |

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved through the integration of data from various spectroscopic and analytical techniques. While IR spectroscopy confirms the presence of the key functional groups, and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide information about the connectivity and molecular weight, respectively, X-ray crystallography provides the unambiguous three-dimensional structure.

The process begins with the synthesis of the compound, followed by its purification. The IR spectrum is then recorded to confirm the presence of the expected functional groups, such as the -OH, N-O, aromatic C-H, and C-Cl bonds. This provides initial evidence for the successful synthesis of the target molecule. Subsequently, growing a single crystal of the compound allows for X-ray diffraction analysis. The resulting crystal structure provides the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.

The combination of these techniques provides a comprehensive and irrefutable characterization of the molecule. The spectroscopic data serves to confirm the identity and purity of the bulk sample, while the crystallographic data provides the ultimate proof of the molecular structure in the solid state.

Chiral Purity Assessment and Optical Rotation (if applicable to specific derivatives)

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit optical activity and will not rotate the plane of polarized light. However, if a chiral center were to be introduced into the molecule, for instance, by substitution at one of the methylene groups or by the synthesis of a derivative with a chiral substituent, the resulting molecule would be chiral and could exist as a pair of enantiomers.

In such cases, the assessment of chiral purity would be essential. This is typically achieved by measuring the optical rotation of a solution of the chiral derivative using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. A pure enantiomer will rotate the plane of polarized light by a specific amount in one direction (either dextrorotatory, (+), or levorotatory, (-)). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

The enantiomeric excess (ee), a measure of the chiral purity, can be calculated from the observed specific rotation of a sample and the known specific rotation of the pure enantiomer. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can also be employed to separate the enantiomers and determine their relative proportions, thus providing a quantitative measure of chiral purity.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

N,N-disubstituted hydroxylamines, including N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, are recognized as important synthetic intermediates. Their structure provides a unique scaffold that can be incorporated into larger, more complex molecules, particularly those of interest in medicinal and materials chemistry. The hydroxylamine (B1172632) moiety is found in several biologically active natural products and their analogues. The development of synthetic methods to create diverse N,N,O-trisubstituted hydroxylamines highlights the importance of the parent N,N-disubstituted compounds as foundational starting materials. researchgate.netacs.org

The primary role of this compound as an intermediate is to introduce the N,O-functional group into a target molecule. This can be achieved through various transformations at the hydroxyl group or by leveraging the nucleophilicity of the nitrogen atom under specific conditions. For instance, these intermediates are pivotal in preparing O-acyl or O-sulfonyl derivatives, which then act as powerful reagents in subsequent reactions. The synthesis of complex hydroxylamines for applications in drug discovery is an area of active research, underscoring the value of scaffolds like this compound. nih.gov

| Transformation | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| O-Acylation | Acyl Chloride / Base | O-Acyl-N,N-disubstituted hydroxylamines | mdpi.com |

| Cope-Type Hydroamination | Alkene | N,N,O-Trisubstituted hydroxylamines | nih.gov |

| Palladium-Catalyzed Coupling | Alkyl Halides (after O-acylation) | Congested N,N,O-Trisubstituted hydroxylamines | researchgate.net |

| Stepwise Reduction/Substitution | DIBAL-H, then Nucleophile | Branched N,N,O-Trisubstituted hydroxylamines | acs.org |

Utilization as a Reagent in Organic Reactions

The reactivity of the hydroxylamine functional group allows this compound to be employed as a versatile reagent in several key organic transformations.

One of the most significant applications of hydroxylamine derivatives is in electrophilic amination, a process that forms a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source. wikipedia.orgnih.gov While this compound itself is not strongly electrophilic, its hydroxyl group can be converted into a good leaving group (e.g., acetate, benzoate, or sulfonate). This activation transforms the molecule into a potent electrophilic aminating agent. mdpi.comresearchgate.net

In its activated form (R₂N-OX, where X is an electron-withdrawing group), the nitrogen atom becomes susceptible to nucleophilic attack by carbanions, enolates, or organometallic reagents. wikipedia.orgwiley-vch.de The two electron-withdrawing 2,4-dichlorobenzyl groups on the nitrogen atom further enhance its electrophilicity, facilitating the transfer of the "R₂N⁺" moiety. This strategy is a cornerstone of modern synthetic chemistry for creating α-amino carbonyl compounds and other nitrogen-containing molecules. nih.gov

| Activating Group (on Oxygen) | Nucleophile | Product | Reference |

|---|---|---|---|

| Benzoyl (Bz) | Diorganozinc Reagents | Tertiary Amines | organic-chemistry.org |

| Tosyl (Ts) | Grignard Reagents | Amines | wikipedia.org |

| Benzoyl (Bz) | Enolates | α-Amino Carbonyls | nih.gov |

| 2,4-Dinitrophenyl | Aryl Magnesium Halides | Aryl Amines | wiley-vch.de |

Hydroxylamines are fundamentally linked to the synthesis of oximes, which are typically formed by the condensation of an aldehyde or ketone with hydroxylamine (NH₂OH). wikipedia.orgbyjus.com While an N,N-disubstituted hydroxylamine cannot directly condense in this manner, related hydroxylamine-derived reagents provide a modern, alternative pathway to oximes that bypasses the need for carbonyl precursors.

A notable method involves a two-step procedure where alcohols, alkyl halides, or sulfonates are converted into oximes using a reagent like O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). organic-chemistry.org This process first involves a substitution reaction to form a sulfonylated hydroxylamine intermediate, followed by an elimination step to yield the oxime. This approach is valuable for synthesizing oximes when the corresponding aldehyde or ketone is unstable or inaccessible. organic-chemistry.org this compound could be envisioned as a precursor to reagents designed for similar transformations.

The oxidation of N,N-disubstituted hydroxylamines is a direct and efficient method for the synthesis of nitrones, which are a class of N-oxides. chimia.chorganic-chemistry.org This transformation is a fundamental reaction for this class of compounds. The oxidation of N,N-dibenzylhydroxylamine, a close structural analog of the title compound, has been studied and shown to yield α-phenyl-N-benzylnitrone quantitatively under photo-oxidative conditions.

This compound is an ideal substrate for this oxidation. Treatment with a variety of oxidizing agents would lead to the formation of the corresponding nitrone, N-(2,4-dichlorobenzyl)-α-(2,4-dichlorophenyl)nitrone. Nitrones are highly valuable synthetic intermediates, acting as 1,3-dipoles in cycloaddition reactions to create five-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals. chimia.ch

| Oxidizing Agent | Solvent/Conditions | Typical Substrate | Reference |

|---|---|---|---|

| Mercury(II) Oxide (HgO) | Diethyl Ether | N,N-Dibenzylhydroxylamine | |

| Manganese Dioxide (MnO₂) | Dichloromethane | Polyhydroxylated Hydroxylamines | chimia.ch |

| Singlet Oxygen (¹O₂) | Acetonitrile (Photosensitized) | N,N-Dibenzylhydroxylamine | |

| Potassium Permanganate (KMnO₄) | Acetone | General N,N-dialkylhydroxylamines | chimia.ch |

Catalytic Applications and Interactions

The nitrogen and oxygen atoms of the hydroxylamine moiety can interact with metal centers, enabling this compound and its derivatives to participate in a variety of metal-catalyzed reactions.

Transition metal catalysis is a powerful tool for C-N bond formation, and hydroxylamine derivatives have emerged as key reagents in this field. nih.gov O-acylated N,N-disubstituted hydroxylamines are widely used as electrophilic nitrogen sources in reactions catalyzed by copper, palladium, nickel, and rhodium. mdpi.comwiley-vch.denih.govrsc.org

In a typical catalytic cycle, an organometallic species (generated from the catalyst and a substrate) undergoes electrophilic amination with the activated hydroxylamine derivative. For example, palladium-catalyzed reactions have been developed for the synthesis of sterically hindered N,N,O-trisubstituted hydroxylamines. nih.govresearchgate.net Similarly, copper-catalyzed reactions are used for the electrophilic amination of organozinc reagents to produce tertiary amines. wiley-vch.de this compound, upon conversion to its O-benzoyl or other activated derivative, would be a suitable partner in these metal-catalyzed C-N bond-forming reactions, offering a route to complex amine and hydroxylamine structures.

| Metal Catalyst | Reaction Type | Hydroxylamine Derivative | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Palladium | C-O Cross-Coupling | O-Acyl-N,N-disubstituted | Alkyl Halides | N,N,O-Trisubstituted Hydroxylamines | researchgate.net |

| Copper | Electrophilic Amination | O-Benzoyl-N,N-disubstituted | Diorganozinc Reagents | Tertiary Amines | wiley-vch.de |

| Nickel | Hydroamination | Activated Hydroxylamines | Alkenes | Amines | nih.govrsc.org |

| Rhodium | C-H Amination | O-Acyl-N,N-disubstituted | Arenes with Directing Groups | Aryl Amines | wiley-vch.de |

Contributions to Metal-Free Synthetic Methodologies

Current scientific literature does not provide significant evidence of this compound being utilized as a reagent or catalyst in the development of metal-free synthetic methodologies. Research in this area has predominantly focused on the synthesis of various substituted hydroxylamines rather than the application of this specific compound to promote metal-free reactions. Therefore, its contribution to this particular field of synthetic chemistry is not well-documented.

Electrocatalytic Properties

There is no available research in the reviewed literature to suggest that this compound or its closely related derivatives possess significant electrocatalytic properties. The compound's structure is not one typically associated with electrocatalysis, and as such, it has not been a subject of investigation for these applications.

Materials Stabilization and Antioxidant Functionality

The primary documented applications of this compound and its parent compound, N,N-dibenzylhydroxylamine (DBHA), are centered on their ability to act as stabilizers and antioxidants, particularly for polymeric materials. This functionality stems from the reactivity of the hydroxylamine moiety.

Application as a Stabilizer for Polymeric Materials (e.g., Polyurethanes)

Hydroxylamine derivatives are recognized as effective stabilizers for various polymers, serving to prevent degradation during processing and use. specialchem.comsongwon.com While specific data on this compound in polyurethanes is limited, the well-studied mechanism of its parent compound, DBHA, in inhibiting the auto-initiated polymerization of styrene (B11656) serves as a clear model for its function. core.ac.uk

In this context, the hydroxylamine acts as a polymerization inhibitor, which is a critical form of material stabilization for monomers that must be stored before use. It prevents premature and uncontrolled polymerization by intercepting radical species that initiate the polymer chain reaction. This is particularly effective in oxygenated systems where peroxyl radicals are the primary propagating species. core.ac.uk The stabilizing effect of hydroxylamines like N,N-dioctadecylhydroxylamine has also been noted in polyolefins, where they are used as "phenol-free" alternatives to traditional phenolic antioxidants, providing excellent color stability. specialchem.com

The stabilizing action of this compound would follow the same fundamental principle: quenching radical intermediates to inhibit unwanted chemical reactions that lead to material degradation.

Table 1: Role of N,N-Dialkylhydroxylamines in Monomer/Polymer Stabilization

| Stabilizer Type | Target Material | Mechanism of Action | Key Function | Reference |

|---|---|---|---|---|

| N,N-dibenzylhydroxylamine (DBHA) | Styrene Monomer | Quenching of peroxyl radicals via hydrogen abstraction. | Inhibition of premature polymerization. | core.ac.uk |

| N,N-dioctadecylhydroxylamine | Polypropylene Fibers | Radical Scavenging | Processing stabilization, color retention. | specialchem.com |

Antioxidant Mechanisms within Diverse Substrate Systems

The antioxidant functionality of this compound is intrinsically linked to its role as a stabilizer. The core mechanism is that of a radical scavenger. Phenolic antioxidants are a common class of stabilizers that act as hydrogen-donors. specialchem.com Similarly, the hydroxylamine group (-N-OH) in this compound can donate its hydrogen atom to terminate radical chain reactions. core.ac.uk

The primary mechanism is a Hydrogen Atom Transfer (HAT) process. In a substrate undergoing auto-oxidation, such as a polymer exposed to air and heat, alkyl (R•) and peroxyl (ROO•) radicals are formed. The hydroxylamine (R'₂NOH) can react with these highly reactive species, particularly the peroxyl radicals. core.ac.uk

Initiation: A polymer chain (P-H) breaks down to form a polymer alkyl radical (P•).

Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), continuing the chain reaction.

Termination (Inhibition): this compound donates its hydroxyl hydrogen to the peroxyl radical, stopping the propagation step. This reaction forms a stable hydroperoxide and a highly stabilized nitroxide radical ((ArCH₂)₂N-O•). core.ac.uk

The resulting N,N-dibenzylnitroxide radical is significantly less reactive than the peroxyl radical and can also participate in termination reactions, further contributing to the stabilizing effect. core.ac.uk The presence of electron-withdrawing chlorine atoms on the benzyl (B1604629) rings of this compound would modulate the electronic properties and stability of the resulting nitroxide radical compared to the unsubstituted DBHA.

Table 2: Antioxidant Mechanism via Hydrogen Atom Transfer (HAT)

| Step | Reactants | Products | Description |

|---|---|---|---|

| Propagation | POO• + P-H | POOH + P• | A peroxyl radical continues the degradation chain reaction. |

| Inhibition | POO• + (Cl₂C₆H₃CH₂)₂NOH | POOH + (Cl₂C₆H₃CH₂)₂NO• | The hydroxylamine compound donates a hydrogen atom to the peroxyl radical, terminating the chain reaction and forming a stable nitroxide radical. |

Coordination Chemistry and Metal Interactions of Hydroxylamine Derivatives

Investigation of Binding Sites and Ligand Behavior of Hydroxylamines

Hydroxylamine (B1172632) and its derivatives can coordinate to metal ions in several ways, primarily through the nitrogen or oxygen atoms of the N-OH group. The choice of the binding site is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the hydroxylamine, and the reaction conditions. For N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, the two bulky 2,4-dichlorobenzyl groups would be expected to exert significant steric hindrance, which could influence its coordination mode and the stability of the resulting metal complexes.

The electronic effect of the chlorine atoms on the benzyl (B1604629) rings could also play a role in modulating the electron density on the nitrogen and oxygen atoms, thereby affecting their donor properties. Research is needed to determine whether this compound acts as a neutral ligand, or if it can be deprotonated to form a hydroxylamido(-1) or hydroxylamido(-2) ligand, which would offer different coordination possibilities.

Synthesis and Characterization of Metal-Hydroxylamine Coordination Compounds

The synthesis of metal complexes with this compound would likely involve the reaction of the hydroxylamine with a suitable metal salt in an appropriate solvent. The choice of metal precursors and reaction conditions would be crucial in isolating stable and well-defined coordination compounds.

Ligand Field Analysis and Electronic Structures of Complexes

Once synthesized, the electronic structure of these hypothetical complexes could be investigated using techniques such as UV-visible spectroscopy. This would provide insights into the d-orbital splitting of the metal center upon coordination with this compound, and thus the ligand field strength of this particular hydroxylamine derivative. The spectrochemical series for related ligands suggests that hydroxylamines are typically weak-field ligands, but the specific electronic effects of the dichlorobenzyl groups in this compound could modify this behavior. Computational studies, such as Density Functional Theory (DFT), would be invaluable in complementing experimental data and providing a more detailed picture of the electronic structure and bonding within these complexes.

Structural Characterization via X-ray Crystallography

Table 1: Hypothetical Crystallographic Data for a Transition Metal Complex of this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 15.0 - 18.0 |

| c (Å) | 13.0 - 16.0 |

| β (°) | 95 - 105 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table is purely speculative and intended to illustrate the type of data that would be obtained from X-ray crystallographic studies.

Role of Hydroxylamines in Transition Metal Catalysis

Hydroxylamine derivatives are known to play a role in various transition metal-catalyzed reactions, often involving nitrogen transfer processes. The potential catalytic activity of metal complexes of this compound is an area ripe for investigation.

Formation and Reactivity of Metal-Nitrogen Intermediates

In catalytic cycles, hydroxylamine-derived ligands can be transformed into various reactive metal-nitrogen intermediates, such as nitrene or imido species. The bulky 2,4-dichlorobenzyl groups in this compound could influence the stability and reactivity of such intermediates, potentially leading to novel catalytic transformations. Mechanistic studies would be necessary to identify and characterize these transient species.

Redox Processes Involving Metal Centers and Hydroxylamines

The hydroxylamine functional group can participate in redox reactions, and its coordination to a redox-active metal center could lead to interesting electrochemical behavior. Cyclic voltammetry could be employed to study the redox properties of this compound complexes and to understand the interplay between the metal and the ligand in electron transfer processes. This could have implications for the design of new catalysts for redox reactions.

Advanced Theoretical and Computational Studies of the Chemical Compound

Quantum Chemical Calculations

Detailed quantum chemical calculations, including Molecular Orbital (MO) Analysis and Density Functional Theory (DFT) studies, are instrumental in understanding the electronic structure, geometry, and reactivity of a molecule. However, no specific studies have been published for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Molecular Orbital (MO) Analysis for Electronic Structure

There are no available MO analyses that describe the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electronic distribution and bonding characteristics of this compound.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Reactivity Prediction

Specific DFT calculations to determine the optimized molecular geometry, electronic properties (such as dipole moment and polarizability), or to predict the reactivity of this compound have not been reported in the literature.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, such studies have not been conducted or published.

Identification of Transition States and Reaction Pathways

There is no information available regarding the identification of transition state structures or the mapping of reaction pathways for any chemical transformation involving this compound.

Prediction of Reaction Energetics and Selectivity

Without computational models, there are no predictions for the activation energies, reaction enthalpies, or the regioselectivity and stereoselectivity of reactions involving this compound.

In Silico Exploration of Structure-Reactivity Relationships

In silico methods are used to correlate a molecule's structure with its chemical reactivity. No such studies have been performed for this compound to establish these relationships.

Molecular Dynamics Simulations for Conformational Analysis

A comprehensive search of available scientific literature and databases did not yield any specific studies on the use of molecular dynamics simulations for the conformational analysis of this compound. While molecular dynamics is a powerful computational method used to understand the dynamic behavior and conformational preferences of molecules, it appears that this specific compound has not been the subject of such published research.

Therefore, no data on its conformational landscape, including dihedral angle distributions, potential energy surfaces, or the relative populations of different conformers as determined by this method, can be provided at this time.

Future Research Directions and Emerging Areas for N,n Bis 2,4 Dichlorobenzyl Hydroxylamine

Innovations in Synthetic Methodology for the Chemical Compound

The synthesis of N,N-disubstituted hydroxylamines has historically posed challenges, which has limited their broader application in medicinal and bioorganic chemistry. nih.govresearchgate.net However, recent advancements offer promising avenues for the efficient and selective synthesis of complex structures like N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Future research will likely focus on adapting and optimizing these modern synthetic strategies. Key areas of innovation may include:

Direct Oxidation of Secondary Amines: A primary route to N,N-disubstituted hydroxylamines is the oxidation of their corresponding secondary amines. nih.gov For the target compound, this would involve the oxidation of N,N-bis(2,4-dichlorobenzyl)amine. Innovations in this area focus on developing milder, more selective, and environmentally benign oxidizing agents. organic-chemistry.orgacs.org For instance, methods using urea-hydrogen peroxide (UHP) in specialized fluorine-containing solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or with hexafluoroacetone (B58046) as an additive have been developed to improve efficiency and simplify product isolation. nih.govacs.org

Catalytic Reduction of Oxime Ethers: This method is noted for its high atom- and step-economy. mdpi.com Future work could explore the synthesis of a corresponding ketoxime ether, which would then be selectively reduced to yield the target hydroxylamine (B1172632). The main challenge in this approach is achieving selective reduction of the C=N bond without cleaving the weaker N-O bond. mdpi.com

Direct N-O Bond Formation: Conceptually the most efficient route, the direct formation of the N-O bond is often challenging due to competing side reactions. mdpi.com Recent breakthroughs using magnesium dialkylamides reacting with specialized peroxide electrophiles, such as tert-butyl 2,6-dimethyl perbenzoate, have shown great promise for creating sterically hindered hydroxylamines. acs.org This approach could be particularly relevant for accommodating the bulky 2,4-dichlorobenzyl groups.

Cope-type Hydroamination: The reverse of the Cope elimination, this process involves the reaction of a disubstituted alkene with a hydroxylamine. nih.gov While more commonly used for preparing simpler hydroxylamines, innovative catalytic systems could potentially expand its scope to more complex substrates.

| Method | Key Precursor(s) | Potential Advantages | Anticipated Challenges for Target Compound |

|---|---|---|---|

| Direct Oxidation | N,N-Bis(2,4-dichlorobenzyl)amine | Direct, potentially high-yielding. nih.gov | Steric hindrance from benzyl (B1604629) groups may slow reaction; potential for over-oxidation. |

| Oxime Ether Reduction | Bis(2,4-dichlorophenyl)methanone oxime ether | High atom economy. mdpi.com | Synthesis of precursor; preventing N-O bond cleavage during reduction. mdpi.com |

| Direct N-O Bond Formation | Mg-[N(CH₂-C₆H₃Cl₂)₂]₂ + Peroxide | Highly efficient for hindered systems. acs.org | Requires highly specific reagents and conditions. acs.org |

Discovery of Novel Chemical Transformations and Applications

The reactivity of N,N-disubstituted hydroxylamines is rich and varied, suggesting that this compound could serve as a valuable intermediate in organic synthesis.

Future research is expected to explore transformations such as:

Oxidation to Nitrones: One of the most fundamental reactions of N,N-disubstituted hydroxylamines is their oxidation to form nitrones. researchgate.netchimia.ch These nitrones are highly valuable synthetic intermediates. chimia.ch Given the unsymmetrical nature of the potential nitrone formed from the target compound (if one benzyl group is oxidized), studies into the regioselectivity of this oxidation using various reagents (e.g., hypervalent iodine compounds like IBX) will be crucial. acs.org

Nitrene Transfer Reactions: Hydroxylamine derivatives can serve as stable, readily available precursors for nitrene transfer reactions. rsc.org When activated by transition metal catalysts, they can participate in a wide range of amination and amidation reactions, including C-H insertions and the aziridination of olefins. rsc.org Investigating the target compound in this context could unlock new pathways for constructing complex nitrogen-containing molecules.

Bioorthogonal Chemistry: N,N-dialkylhydroxylamines have been shown to react with strained alkynes, such as cyclooctynes, in a rapid and highly regioselective manner. researchgate.netnih.gov This "retro-Cope elimination" reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native processes. nih.gov The unique electronic properties conferred by the dichlorobenzyl groups could be exploited to tune the kinetics and selectivity of such reactions for applications in chemical biology and cellular imaging.

Radical-Mediated Reactions: The N-O bond in hydroxylamine derivatives is relatively weak (55-65 kcal·mol⁻¹) and can be cleaved to generate nitrogen-centered radicals. nih.govmdpi.com Visible-light photochemistry has emerged as a powerful tool for initiating such processes, enabling novel transformations. researchgate.net Future studies could explore the photophysical properties of this compound and its potential as a precursor for aminyl radicals in C-N bond-forming reactions.

Advanced Understanding of Catalytic Roles and Mechanisms

While hydroxylamines are often viewed as reagents or intermediates, there is growing interest in their direct and indirect catalytic roles.

Organocatalysis: Hydroxylamine hydrochloride has been shown to be an effective catalyst for N-formylation reactions. isca.me This suggests that the parent compound, this compound, or its derivatives, could be designed as organocatalysts for various transformations. The steric and electronic properties of the dichlorobenzyl groups would be key design elements in creating a specific catalytic pocket.

Ligand Development: The nitrogen and oxygen atoms of the hydroxylamine moiety can coordinate to metal centers. This opens the door to developing novel ligands for transition metal catalysis. The bulky dichlorobenzyl groups could enforce specific coordination geometries and create a unique steric environment around a metal catalyst, potentially leading to novel reactivity or enhanced stereoselectivity in reactions like cross-coupling or asymmetric hydrogenation.

Mechanistic Studies of Oxidation: The mechanism of hydroxylamine oxidation is of fundamental importance. For instance, in the production of hydrogen peroxide from hydroxylamine and oxygen, the surface chemistry of carbon-based catalysts plays a crucial role, with specific nitrogen and oxygen functional groups on the catalyst surface promoting the reaction. mdpi.com Detailed kinetic and mechanistic studies on the oxidation of this compound, perhaps catalyzed by systems like methylrhenium trioxide (MTO), would provide deeper insights into the electronic and steric factors governing these transformations. acs.org

Exploration of New Materials Science Applications

The incorporation of hydroxylamine functionalities into polymers and other materials is an emerging area with significant potential. The unique structure of this compound makes it an interesting candidate for creating advanced materials.

Polymer Functionalization: Hydroxamic acids, which can be derived from hydroxylamines, are excellent metal chelators. nih.gov Polymers containing these moieties are used as ion-exchange resins for wastewater treatment and the separation of rare earth metals. nih.gov A monomer derived from this compound could be polymerized or grafted onto existing polymer backbones to create materials with tailored metal-binding properties. The chlorine atoms on the benzyl rings could also influence the material's properties, such as its solubility and thermal stability.

Surface Modification: The hydroxylamine group can be used to modify surfaces. For example, poly(β-hydroxyl amine)s have been prepared and subsequently alkylated to create quaternary ammonium (B1175870) salts in the polymer backbone, which can impart antimicrobial properties. researchgate.net Surfaces coated with polymers derived from the target compound could exhibit unique properties due to the combination of the hydroxylamine core and the halogenated aromatic rings.

Biodegradable Polymers: Research into biodegradable polymers for biomedical applications has included the synthesis of poly(ester amine)s with pendant hydroxyl or amino groups. mdpi.com By analogy, incorporating a structure like this compound into a polyester (B1180765) or polyamide backbone could lead to new biodegradable materials with specific functionalities.

Refinement of Theoretical and Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling N,N-Bis(2,4-dichlorobenzyl)hydroxylamine in laboratory settings?

- Methodological Answer :

- PPE and Ventilation : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Install local exhaust ventilation to minimize inhalation risks .

- Storage : Store in a cool, ventilated area away from oxidizers to avoid decomposition into toxic HCl gas .

- Waste Disposal : Segregate waste and use certified hazardous waste disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing halogenated benzyl hydroxylamine derivatives?

- Methodological Answer :

- Cyanidation and Hydrolysis : React 2,4-dichlorobenzyl chloride with KCN to form a nitrile intermediate, followed by basic hydrolysis to yield carboxylic acid derivatives (e.g., 2,4-dichlorophenylacetic acid with 84.8% yield) .

- Esterification : Use 2,4-dichlorobenzyl chloride in methanolic KOH with triethylamine to synthesize esters, followed by Florisil column chromatography for purification .

Q. How should researchers assess the stability and storage conditions of halogenated benzyl hydroxylamine compounds?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor for HCl gas release using FTIR or gas chromatography .

- Storage Recommendations : Use amber glass bottles at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation and photodegradation .

Advanced Research Questions